molecular formula C22H23N3O4S B2947375 (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one CAS No. 324774-54-1

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one

Número de catálogo: B2947375
Número CAS: 324774-54-1
Peso molecular: 425.5
Clave InChI: UVARDGDFZAIKSY-ZRDIBKRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure

The structure of the compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including colon and breast cancer cells.

Case Studies

  • Colon Cancer Cell Lines : The compound demonstrated selective cytotoxicity against colon cancer cells with an IC50 value of approximately 12 nM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism involves the inhibition of specific oncogenic pathways, particularly those associated with the mutation of the APC gene in colorectal cancer. The compound selectively targets cells expressing truncated forms of the APC protein, sparing normal cells .

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several strains, including Staphylococcus aureus and Escherichia coli.

Findings

  • Disc Diffusion Method : In a study utilizing agar disc diffusion, the compound showed notable inhibition against E. coli and P. mirabilis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mM depending on the bacterial strain .
  • Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory effects.

Research Insights

A study reported that the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, demonstrating potential as an anti-inflammatory agent. The results suggested a reduction in TNF-alpha and IL-6 levels in treated macrophages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key observations include:

  • Substituents on the phenyl ring significantly influence potency; methoxy and piperidinyl groups enhance activity.
  • The presence of electron-donating groups increases interaction with target proteins, enhancing anticancer efficacy.

Data Summary

Activity Type Cell Line/Bacteria IC50/MIC Mechanism
AnticancerColon Cancer12 nMAPC mutation targeting
AntibacterialE. coli0.5 - 1 mMCell wall synthesis disruption
Anti-inflammatoryMacrophagesN/ACytokine inhibition

Propiedades

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-20-11-9-17(15-21(20)30(27,28)24-13-5-2-6-14-24)10-12-22(26)25-16-23-18-7-3-4-8-19(18)25/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVARDGDFZAIKSY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.